molecular formula C21H25N3O5 B13436326 6-Hydroxymoxifloxacin

6-Hydroxymoxifloxacin

Cat. No.: B13436326
M. Wt: 399.4 g/mol
InChI Key: CQPJLVCXRCKDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic widely used to treat various bacterial infections. Moxifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The hydroxylation at the 6th position of moxifloxacin enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxymoxifloxacin typically involves the hydroxylation of moxifloxacin. One common method is the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or methanol, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxymoxifloxacin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to moxifloxacin.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

    Oxidation: Formation of 6-ketomoxifloxacin.

    Reduction: Regeneration of moxifloxacin.

    Substitution: Formation of 6-halogenated derivatives of moxifloxacin.

Scientific Research Applications

6-Hydroxymoxifloxacin has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxylation on fluoroquinolone antibiotics.

    Biology: Investigated for its enhanced antibacterial activity and potential to overcome bacterial resistance.

    Medicine: Explored for its therapeutic potential in treating infections resistant to conventional antibiotics.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Hydroxymoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By blocking these enzymes, this compound prevents bacterial cell division and leads to cell death. The hydroxylation at the 6th position may enhance binding affinity to the target enzymes, increasing its antibacterial potency.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: The parent compound, widely used as an antibiotic.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action.

    Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.

Uniqueness

6-Hydroxymoxifloxacin stands out due to its enhanced antibacterial activity and potential to overcome resistance mechanisms. The hydroxyl group at the 6th position may improve its pharmacokinetic properties, such as absorption and distribution, making it a promising candidate for further development.

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-hydroxy-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H25N3O5/c1-29-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-16(25)18(20)23-8-11-3-2-6-22-15(11)10-23/h7,9,11-12,15,22,25H,2-6,8,10H2,1H3,(H,27,28)

InChI Key

CQPJLVCXRCKDBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)O)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

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